![molecular formula C25H24N2OS B2626385 N-benzyl-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide CAS No. 851412-53-8](/img/structure/B2626385.png)
N-benzyl-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide
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Overview
Description
Molecular Structure Analysis
The carbonyl bond in aryl and indole carboxamides typically aligns parallel to the aryl rings due to extended pi orbital interactions . A crystal of the N-(1-methyl-indol-3-yl)-2-(4-nitrophenyl)acetamide was grown and single crystal X-ray analysis confirmed the reversed amide functionality .Chemical Reactions Analysis
The reaction is observed for alkyl and aryl carboxylic acids and both N-substituted or 1H-indole derivatives are tolerated . This approach was extended to the preparation of N-(indol-2-yl)amides from the corresponding indole-2-carboxazides .Scientific Research Applications
Potential as Anti-Helicobacter pylori Agents
Research has identified compounds with structures derived from 2-([3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-2-methylphenyl]sulfanyl)ethyl carbamates, showing potent activities against the gastric pathogen Helicobacter pylori. These compounds, including a prototype carbamate, have displayed low minimal inhibition concentration (MIC) values against a variety of H. pylori strains, including those resistant to conventional treatments. The rate of resistance development against these compounds is clinically acceptable, and pharmacokinetic studies have revealed in vivo exposure levels comparable with antimicrobials used in H. pylori treatment regimens (Carcanague et al., 2002).
Synthesis and Reactions with Indole
The synthesis of 1-benzyl-3-chloroalkyl-5-chloropyrazoles and their reactions with indole have been explored, producing 3-(heter-1-yl)alkyl-substituted 1-benzyl-5-chloropyrazoles. These compounds have undergone regiospecific reactions, leading to products with potential biological significance, including the synthesis of {1-[(1-Benzyl-5-chloropyrazol-3-yl)methyl]indol-3-yl}sulfanylacetic acid through a sequence involving iodine, thiourea, and chloroacetic acid (Rudyakova et al., 2009).
Immunoactive Properties of Indol-3-ylsulfanylalkanecarboxylic Acids
A study has developed a method for synthesizing 1-alkyl(allyl)(benzyl)-substituted (indol-3-yl)-sulfanylalkanecarboxylic acids, leading to compounds with high dose-dependent antiproliferative activity. These compounds, particularly the (2-hydroxyethyl)ammonium salts of 1-R-indol-3-ylsulfanyl(sulfonyl)-alkanecarboxylic acids, have shown the ability to affect the spontaneous and mitogen-stimulated splenocyte proliferation of mice in vitro, indicating potential as immunomodulators (Mirskova et al., 2010).
Mechanism of Action
While the exact mechanism of action for “N-benzyl-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide” is not specified, similar compounds have shown to induce cell apoptosis in a dose-dependent manner, arrest the cells in the G2/M phase, and inhibit polymerization of tubulin via a consistent way with colchicine .
Future Directions
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Improving the accessibility of structure classes would open the door to new functionalization and could see these moieties incorporated into drug design strategies .
properties
IUPAC Name |
N-benzyl-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2OS/c1-19-9-5-6-12-21(19)16-27-17-24(22-13-7-8-14-23(22)27)29-18-25(28)26-15-20-10-3-2-4-11-20/h2-14,17H,15-16,18H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWXSLFHSOFVUJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(C3=CC=CC=C32)SCC(=O)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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